Lipophilicity Reduction: Boc-D-4-Pal-OH (LogP 1.99) vs. Boc-D-Phe-OH (LogP 2.60)
Boc-D-4-Pal-OH exhibits a calculated LogP of 1.99, which is 0.60 log units lower than that of Boc-D-Phe-OH (LogP 2.60) [1][2]. This difference arises from the replacement of the phenyl ring with a 4-pyridyl ring, where the pyridyl nitrogen serves as a hydrogen-bond acceptor and increases polarity. The corresponding polar surface area (PSA) values are 88.52 Ų for Boc-D-4-Pal-OH versus 75.63 Ų for Boc-D-Phe-OH [1][2]. Lower LogP and higher PSA both predict improved aqueous solubility and reduced non-specific membrane partitioning for peptides incorporating this residue.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP 1.99290; PSA 88.52000 Ų |
| Comparator Or Baseline | Boc-D-Phe-OH: LogP 2.5979; PSA 75.63 Ų |
| Quantified Difference | ΔLogP = -0.60 (target is less lipophilic); ΔPSA = +12.89 Ų (target is more polar) |
| Conditions | Calculated LogP and PSA values from authoritative chemical databases |
Why This Matters
For procurement decisions, this quantifiable reduction in lipophilicity translates directly into peptides with enhanced aqueous solubility—a critical parameter for formulation, bioavailability, and reduced aggregation in therapeutic peptide development.
- [1] Molbase / Chem960. Boc-3-(4-pyridyl)-D-alanine (CAS 37535-58-3): LogP 1.99290, PSA 88.52000. View Source
- [2] Molbase. Boc-D-Phe-OH (CAS 18942-49-9): LogP 2.5979, PSA 75.63. View Source
